

In-Depth Technical Guide: Physicochemical Properties of 1-(3-Nitrophenyl)cyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)cyclobutanecarboxylic acid

Cat. No.: B184375

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Introduction

1-(3-Nitrophenyl)cyclobutanecarboxylic acid is a niche organic compound characterized by a cyclobutane ring and a nitrophenyl group. This structure suggests potential applications in medicinal chemistry and materials science, where the rigid cyclobutane scaffold and the electron-withdrawing nitro group can influence molecular geometry, reactivity, and biological interactions. This guide provides a summary of its known physicochemical properties, leveraging available data and predictive models to offer a comprehensive profile for research and development purposes.

Core Physicochemical Properties

While extensive experimental data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** is not widely available in the public domain, a combination of data from chemical suppliers and computational predictions allows for a foundational understanding of its properties.

Table 1: Summary of Physicochemical Data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid**

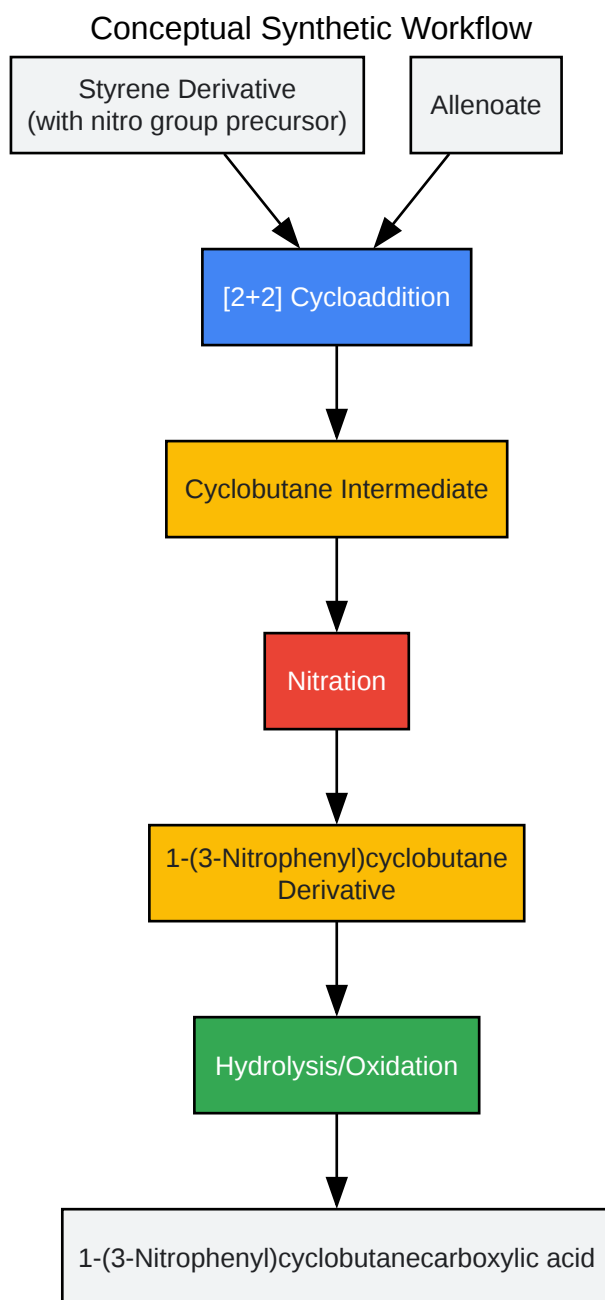
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₄	ChemScene[1]
Molecular Weight	221.21 g/mol	ChemScene[1]
CAS Number	180080-87-9	ChemScene[1]
Melting Point	No data available	-
Boiling Point	No data available	BLD Pharm[2]
pKa	Predicted: ~4-5	General estimate for carboxylic acids
LogP (Octanol-Water Partition Coefficient)	2.1011	ChemScene (Computationally Predicted)[1]
Topological Polar Surface Area (TPSA)	80.44 Å ²	ChemScene (Computationally Predicted)[1]
Hydrogen Bond Donors	1	ChemScene (Computationally Predicted)[1]
Hydrogen Bond Acceptors	3	ChemScene (Computationally Predicted)[1]
Rotatable Bonds	3	ChemScene (Computationally Predicted)[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** are not readily found in peer-reviewed literature. However, a general synthetic approach can be inferred from established methods for creating substituted cyclobutane structures.

A plausible synthetic route could involve a [2+2] cycloaddition reaction, a common method for forming cyclobutane rings. The functionalization of the phenyl ring with a nitro group and the subsequent addition of a carboxylic acid to the cyclobutane ring would be key steps.

Conceptual Experimental Workflow:



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Figure 1. A conceptual workflow for the synthesis of **1-(3-Nitrophenyl)cyclobutanecarboxylic acid**.

Potential Biological Activity and Signaling Pathways

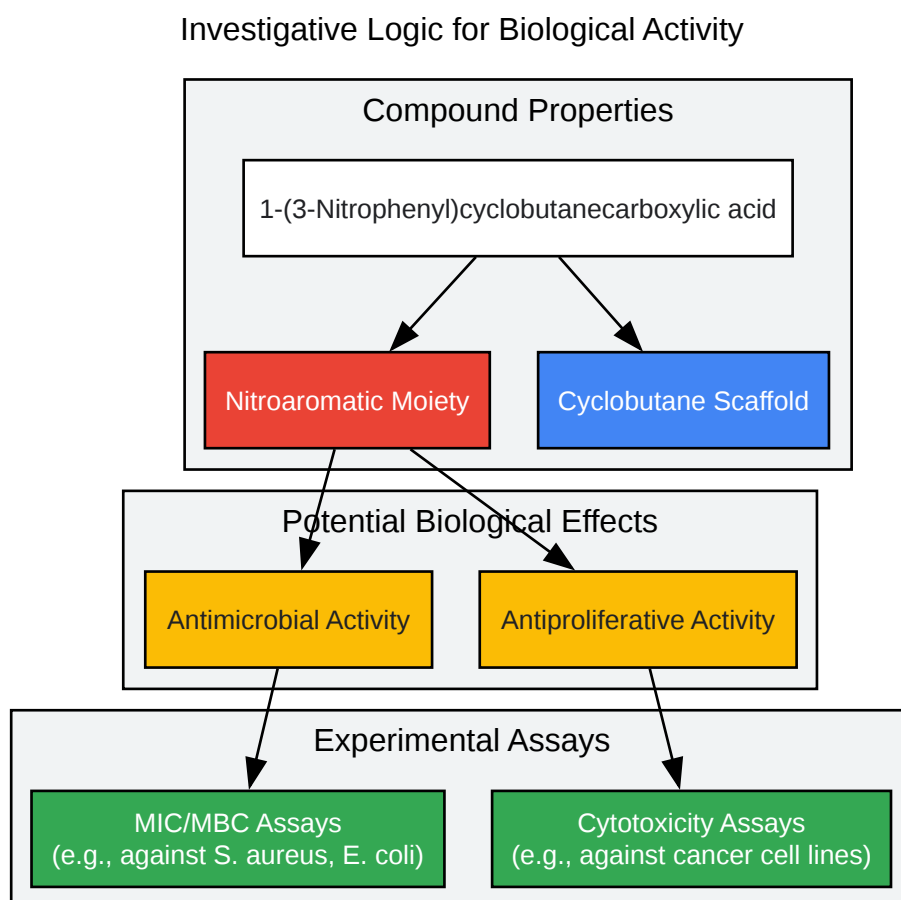
Specific biological data for **1-(3-Nitrophenyl)cyclobutanecarboxylic acid** is not currently available. However, the presence of the nitroaromatic group is significant, as nitro compounds

are known to exhibit a wide range of biological activities.[3] These activities often stem from the electron-withdrawing nature of the nitro group, which can influence interactions with biological macromolecules.[3]

Nitro-containing compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[4][5] The mechanism of action for many nitroaromatic drugs involves their reduction within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage.

Given the structural motifs, a logical starting point for investigating the biological activity of this compound would be to screen it for antimicrobial and antiproliferative effects.

Logical Relationship for Investigating Biological Activity:



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Figure 2. A logical diagram outlining the investigation of potential biological activities.

Conclusion

1-(3-Nitrophenyl)cyclobutanecarboxylic acid represents a compound of interest for which a complete experimental physicochemical profile is yet to be established in publicly accessible literature. The provided data, based on a combination of supplier information and computational predictions, serves as a valuable starting point for researchers. The structural features suggest that further investigation into its synthesis and biological properties, particularly in the areas of antimicrobial and anticancer research, could be a fruitful avenue for future studies. The methodologies and logical frameworks presented in this guide offer a roadmap for such exploratory work.

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